molecular formula C25H23N3O B12115422 7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12115422
M. Wt: 381.5 g/mol
InChI Key: NMTQMYPHBBGCNI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction can be catalyzed by various agents, including acids and bases, under different conditions. For instance, the use of transition-metal-free catalysis has been explored to achieve more environmentally friendly synthesis routes .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions may produce reduced quinoxaline derivatives .

Scientific Research Applications

7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, interfering with signaling pathways that regulate cell growth and proliferation. This can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

7-methyl-6-[(2-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H23N3O/c1-3-15-29-22-14-7-4-10-18(22)16-28-24-17(2)9-8-11-19(24)23-25(28)27-21-13-6-5-12-20(21)26-23/h4-14H,3,15-16H2,1-2H3

InChI Key

NMTQMYPHBBGCNI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

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